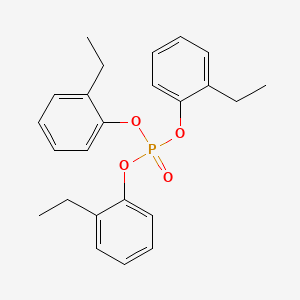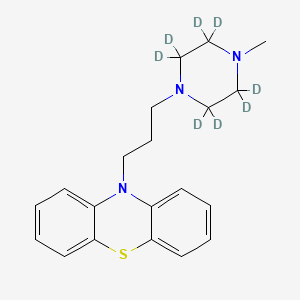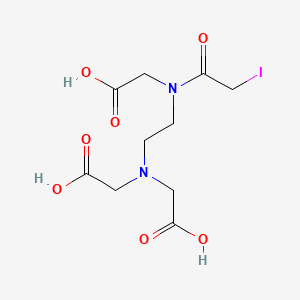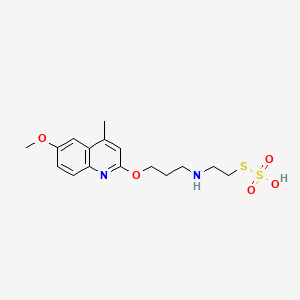
S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound with a unique structure that combines a quinoline derivative with a thiosulfate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by the introduction of the propylamino group. The final step involves the addition of the thiosulfate group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiosulfate group, leading to the formation of sulfonate derivatives.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, especially at the amino and thiosulfate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and thiosulfate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in the study of cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the thiosulfate group can form covalent bonds with proteins. These interactions can modulate various cellular pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Quinoline derivatives: Compounds such as chloroquine and quinine share the quinoline moiety but lack the thiosulfate group.
Thiosulfate compounds: Sodium thiosulfate is a simple thiosulfate compound without the complex organic structure.
Uniqueness: The combination of the quinoline and thiosulfate groups in S-2-((3-(6-Methoxy-4-methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate makes it unique. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, setting it apart from other compounds.
Eigenschaften
CAS-Nummer |
41287-33-6 |
|---|---|
Molekularformel |
C16H22N2O5S2 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
6-methoxy-4-methyl-2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline |
InChI |
InChI=1S/C16H22N2O5S2/c1-12-10-16(18-15-5-4-13(22-2)11-14(12)15)23-8-3-6-17-7-9-24-25(19,20)21/h4-5,10-11,17H,3,6-9H2,1-2H3,(H,19,20,21) |
InChI-Schlüssel |
ODFFJVKYNZZQHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)OCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


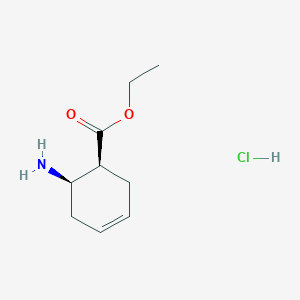

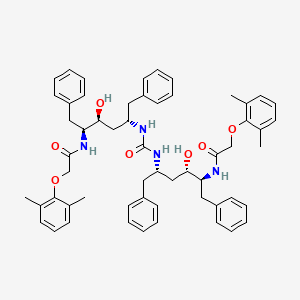
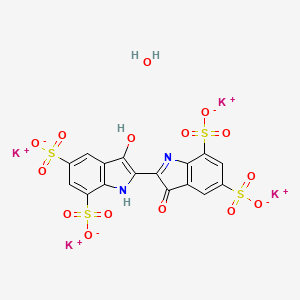
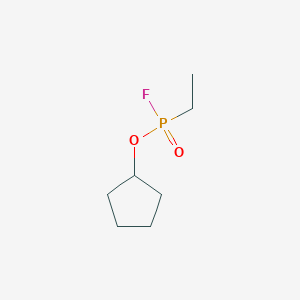
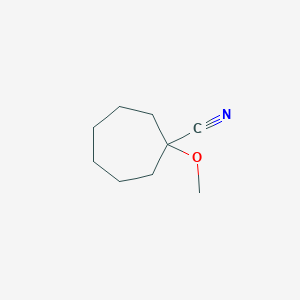
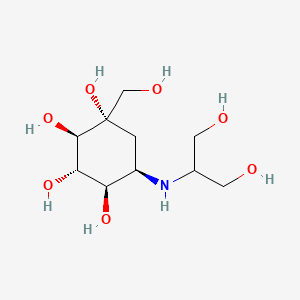

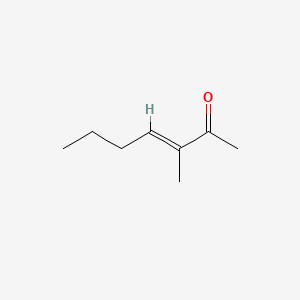
![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
